2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H15Cl3N2OS and its molecular weight is 473.8. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
Research by Ashby et al. (1978) explored the synthesis and evaluation of thiophene analogues of known carcinogens, focusing on their potential carcinogenicity in vitro. This study indicates the interest in understanding the biological activity and safety of structurally related compounds, which could be relevant for evaluating the safety of the specified acetamide compound (Ashby, Styles, Anderson, & Paton, 1978).
Environmental Impact of Chlorophenols
Krijgsheld and Gen (1986) reviewed the environmental impact of chlorophenols, a class of compounds related to part of the specified chemical structure. This review highlights the moderate to high persistence and toxicity of chlorophenols in the environment, providing context for the environmental implications of related compounds (Krijgsheld & Gen, 1986).
Advanced Oxidation Process for Degradation
Qutob et al. (2022) discussed the degradation of acetaminophen, a different but relevant pharmaceutical compound, by advanced oxidation processes (AOPs), including the generation of by-products and their toxicity. Such studies could inform the degradation pathways and environmental fate of the specified acetamide compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Municipal Solid Waste Incineration and Chlorophenols
Peng et al. (2016) reviewed the presence and implications of chlorophenols in municipal solid waste incineration, noting their role as precursors to dioxins. This research could be relevant to understanding the environmental risks associated with the incineration of waste containing similar compounds (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Synthesis and Structural Properties
Issac and Tierney (1996) focused on the synthesis and structural properties of novel substituted thiazolidin-4-ones, a study that contributes to the understanding of synthetic pathways and structural analysis of thiazole derivatives, potentially relevant for the synthesis and characterization of the target compound (Issac & Tierney, 1996).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Given the lack of specific target information, it’s challenging to predict which pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-17-10-11-18(25)19(26)12-17/h1-12H,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVTOAQJBLCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.